

Formulating 3-(2-Fluorophenyl)morpholine for biological studies

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Compound of Interest

Compound Name: 3-(2-Fluorophenyl)morpholine

CAS No.: 1017418-51-7

Cat. No.: B3073250

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Application Note: Formulation Strategies for **3-(2-Fluorophenyl)morpholine** in Preclinical Biological Assays

Abstract

3-(2-Fluorophenyl)morpholine is a pharmacologically active scaffold often utilized in neuroscience and metabolic research as a monoamine transporter modulator.^[1] Its physicochemical profile—characterized by a secondary amine (pKa ~8.5) and a lipophilic fluorinated aromatic ring (LogP ~1.5)—presents specific formulation challenges. This Application Note provides a standardized, self-validating workflow for formulating this compound. We detail the transition from organic stock solutions to physiological vehicles using pH manipulation, co-solvency, and cyclodextrin complexation to ensure experimental reproducibility and biological relevance.

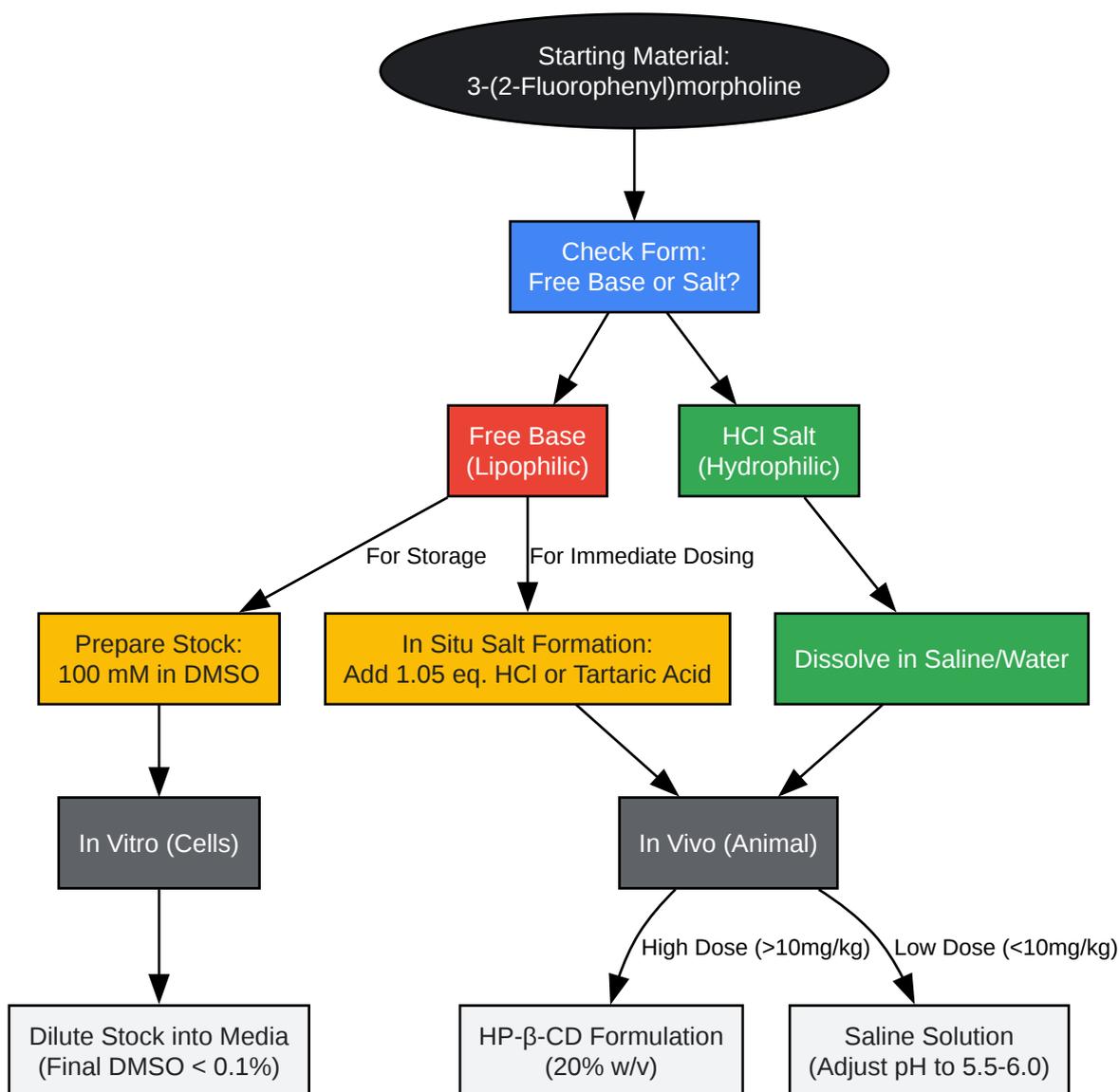
Physicochemical Profiling & Pre-Formulation Logic

Before attempting formulation, one must understand the molecular levers available. **3-(2-Fluorophenyl)morpholine** exists in two primary forms: the Free Base (oily/waxy solid, lipophilic) and the Salt (usually Hydrochloride, crystalline, hydrophilic).

Property	Value (Approx.)	Implication for Formulation
Molecular Weight	181.21 g/mol	Small molecule; rapid diffusion expected.[2]
LogP	~1.5	Moderately lipophilic.[2] Crosses BBB readily but requires assistance for high-concentration aqueous dosing.
pKa (Base)	~8.4 – 8.6	Critical Lever: The molecule is >99% ionized at pH < 6.[1][2]. Acidification is the primary solubilization strategy.[1]
Water Solubility	Free Base: <1 mg/mL HCl Salt: >20 mg/mL	Rule: Always prefer the salt form for aqueous studies.[1][2] If starting with free base, in situ salt formation is required.

Formulation Decision Matrix

The following workflow illustrates the logical selection of vehicle based on the compound form and intended assay.



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Figure 1: Decision tree for vehicle selection.[1] Blue nodes indicate decision points; Green indicates optimal solubility paths; Red indicates lipophilic challenges.

Protocol A: Preparation of Stock Solutions (Storage)

Purpose: To create a stable, high-concentration liquid form for long-term storage and subsequent dilution. Best Practice: Avoid storing aqueous solutions. Hydrolysis or oxidation of the secondary amine can occur over time.

- Vehicle: 100% Dimethyl Sulfoxide (DMSO), anhydrous grade.[1]

- Concentration: 50 mM or 100 mM.
- Procedure:
 - Weigh 18.1 mg of **3-(2-Fluorophenyl)morpholine**.^[3]
 - Add 1.0 mL of DMSO.
 - Vortex for 30 seconds. Visual check: Solution must be clear.
 - Aliquot into amber glass vials (avoid plastics that leach plasticizers).
 - Store at -20°C.
 - Shelf Life: 6 months (re-verify purity by HPLC if older).

Protocol B: In Vitro Formulation (Cell Culture)

Challenge: **3-(2-Fluorophenyl)morpholine** is a basic amine.^{[1][2]} High concentrations can alter lysosomal pH (lysosomotropism) leading to false positives in toxicity assays. Constraint: Final DMSO concentration must be $\leq 0.1\%$ to avoid solvent toxicity.

- Thaw the 100 mM DMSO stock.
- Intermediate Dilution:
 - Dilute stock 1:100 in culture media (creates 1 mM solution, 1% DMSO).
 - Note: If precipitation occurs here, use a 1:100 dilution in sterile water first, then add to media.
- Final Dosing:
 - Pipette the intermediate solution into cell wells to achieve target concentrations (e.g., 1 μM , 10 μM).
 - Control: Always run a "Vehicle Control" well containing 0.1% DMSO without drug.^[1]

Protocol C: In Vivo Formulation (Parenteral & Oral)

Context: For animal studies (IP, IV, PO), DMSO is often non-ideal due to irritation and potential blood-brain barrier permeabilization artifacts. Preferred Strategy: 20% Hydroxypropyl- β -Cyclodextrin (HP- β -CD).^{[1][2]} Why? HP- β -CD encapsulates the lipophilic phenyl ring, while the hydrophilic exterior ensures solubility. It is non-toxic and compatible with IV/IP routes.

Materials:

- **3-(2-Fluorophenyl)morpholine** (Free base or Salt).^[1]
- Hydroxypropyl- β -Cyclodextrin (HP- β -CD) (Pharma grade).^{[1][2]}
- 0.1 N HCl (if using Free Base).
- Sterile Water for Injection.
- 0.1 N NaOH (for pH adjustment).

Step-by-Step Procedure:

- Prepare Vehicle (20% HP- β -CD):
 - Dissolve 2.0 g of HP- β -CD in 10 mL of sterile water.
 - Filter through a 0.22 μ m PES filter.
- Compound Addition:
 - Scenario A (Using HCl Salt): Add required amount of drug powder directly to the HP- β -CD solution. Vortex. It should dissolve rapidly.
 - Scenario B (Using Free Base):
 - Weigh drug powder into a vial.
 - Add 1.0 molar equivalent of 0.1 N HCl.^[1] Vortex until dissolved (creates salt in situ).
 - Add the 20% HP- β -CD solution to volume.

- pH Adjustment (Critical):
 - Check pH.[4]
 - Target pH: 5.5 – 6.5.
 - Reasoning: If pH > 7, the free base may precipitate. If pH < 4, it causes injection site pain/necrosis.
 - Adjust carefully with dilute NaOH or HCl.
- Sterilization:
 - Syringe filter (0.22 µm) the final formulation.
 - Validation: Inspect for "Schlieren" lines or turbidity. Solution must be water-clear.

Quality Control & Stability

Never assume a formulation is stable. Basic amines can oxidize.

- Visual Check: Before every dose, hold the vial up to a light source. Any cloudiness indicates precipitation. Do not dose.
- HPLC Method (Standard):
 - Column: C18 (e.g., Agilent Zorbax), 3.5 µm.[1]
 - Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.[1]
 - Gradient: 5% B to 95% B over 10 minutes.
 - Detection: UV at 254 nm (phenyl ring absorption).

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